The compound is registered in several chemical databases like PubChem [] and ChEBI []. These entries provide basic information such as structure, formula, and identifiers, but lack details on specific research applications.
An entry for 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid (without the cyclopentyl group) exists in DrugBank []. This suggests potential interest in the core structure for drug discovery, but again, specific applications for the cyclopentyl variant are not mentioned.
Patent filings might reveal some research directions. However, a comprehensive search for relevant patents is beyond the scope of this response.
The presence of specific functional groups in 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid suggests potential areas for future research:
GSK 650394 is a small molecule compound primarily recognized as an inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1). It has emerged as a significant focus in cancer research due to its potent inhibitory effects on various cancer cell lines, particularly in prostate cancer. The compound exhibits an IC50 value of approximately 13 nM against SGK1 and has shown efficacy against SGK2 with IC50 values of 62 nM and 103 nM, respectively . Its chemical structure is characterized by specific functional groups that facilitate its interaction with these kinases, making it a valuable tool for studying kinase-related pathways in cellular processes.
GSK 650394 functions through competitive inhibition, specifically targeting the active site of SGK1 and SGK2. The inhibition mechanism involves blocking the phosphorylation activity essential for the activation of these kinases. In assays, GSK 650394 has been shown to prevent the phosphorylation of substrates like Nedd4-2 in LNCaP cells, thereby disrupting androgen-mediated signaling pathways . This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.
GSK 650394 exhibits significant biological activity against various cancer types, including prostate, lung, and thyroid cancers. It has been demonstrated to induce cell cycle arrest at the G2/M phase in HeLa and HepG2 cells, leading to reduced cell proliferation . Additionally, it possesses antifungal properties against Aspergillus fumigatus, showcasing its versatility beyond oncology. The compound's ability to modulate autophagy has also been noted, contributing to its antitumor effects by promoting cell death mechanisms in cancer cells .
GSK 650394 is primarily used in research settings to investigate the role of SGK1 and related pathways in cancer biology. Its applications include:
Interaction studies have revealed that GSK 650394 effectively inhibits the phosphorylation activities mediated by SGK1 and SGK2. In vitro assays demonstrate its ability to block androgen-induced signaling pathways in prostate cancer cells, highlighting its potential as a therapeutic agent targeting hormone-driven malignancies . Further investigations into its interactions with other cellular proteins are ongoing to elucidate broader implications for cancer treatment.
Several compounds share structural or functional similarities with GSK 650394, particularly in their roles as kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Target Kinase | IC50 Value (nM) | Unique Features |
---|---|---|---|
GSK 650394 | SGK1 | 13 | Potent inhibitor with antifungal activity |
AZD5363 | AKT | ~10 | Dual inhibition of AKT isoforms |
MK-2206 | AKT | ~40 | Allosteric inhibitor affecting AKT signaling |
BI-2536 | Aurora B | ~10 | Selective Aurora B kinase inhibitor |
GSK1904529A | PAK | ~30 | Selective PAK inhibitor involved in cytoskeletal regulation |
GSK 650394 stands out due to its dual action against both cancer cell proliferation and fungal infections, which is not commonly observed among other kinase inhibitors.